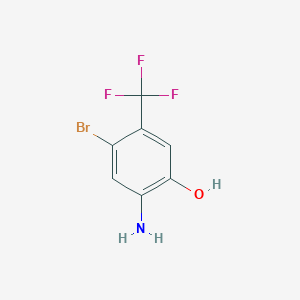
2-氨基-4-溴-5-(三氟甲基)苯酚
描述
2-Amino-4-bromo-5-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-bromo-5-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-bromo-5-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构研究
- 该化合物已被用于合成各种化学上有意义的结构。例如,它参与了 2-((2-氨基-4,5-二硝基苯亚氨基)甲基)-4-溴苯酚的形成,通过与 5-溴水杨醛和 4,5-二硝基-1,2-二胺苯反应,证明了其在复杂有机合成中的效用 (孙独成,2012)。
多米诺转化中的参与
- 该化合物一直是多米诺转化的一部分,其中 2-溴-3-芳基丙烯基三氟甲基酮发生反应,生成意想不到的产物,如 2-氨基-1-三氟甲基茚满醇。这些转化表明了其反应性和在创建新型分子结构中的潜力 (A. Rulev 等人,2007)。
金属配合物的形成
- 它已被用于合成三核镍(II)配合物。这些配合物具有潜在的生物活性,展示了该化合物在无机化学和潜在生物医学研究中的适用性 (J. Hou 等人,2020)。
在化学分析和光谱学中的作用
- 在分析化学中,该化合物的衍生物已被开发为显色试剂,有助于分光光度法测定各种金属离子。此应用强调了其在分析方法学中的重要性 (唐富龙等人,1993)。
在聚合物化学中的应用
- 该化合物一直是合成螯合聚合物的关键组成部分,有助于开发具有独特热、光、电化学和形态特性的材料。这表明了其在推进聚合物科学中的作用 (I. Kaya 和 A. Aydın,2011)。
环境研究
- 在环境研究中,该化合物一直是相关溴代苯酚毒理学研究的一部分,突出了其在环境科学和毒理学中的相关性 (C. Koch 和 B. Sures,2018)。
安全和危害
作用机制
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It’s known that similar compounds participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds are involved in the suzuki–miyaura coupling reaction , which is a key process in organic synthesis. This suggests that the compound may influence pathways related to carbon-carbon bond formation.
Result of Action
Similar compounds have been reported to exhibit diverse biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.
Action Environment
The action of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can be influenced by various environmental factors. For instance, similar compounds are recommended to be stored in a cool place, in an inert atmosphere . This suggests that factors such as temperature and atmospheric conditions could potentially affect the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
2-Amino-4-bromo-5-(trifluoromethyl)phenol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions and can act as a substrate for certain enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Amino-4-bromo-5-(trifluoromethyl)phenol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, 2-Amino-4-bromo-5-(trifluoromethyl)phenol can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 2-Amino-4-bromo-5-(trifluoromethyl)phenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in conformational changes in the enzyme, thereby affecting its catalytic activity. Additionally, 2-Amino-4-bromo-5-(trifluoromethyl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-Amino-4-bromo-5-(trifluoromethyl)phenol can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-4-bromo-5-(trifluoromethyl)phenol vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage level.
Metabolic Pathways
2-Amino-4-bromo-5-(trifluoromethyl)phenol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 2-Amino-4-bromo-5-(trifluoromethyl)phenol can influence metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of 2-Amino-4-bromo-5-(trifluoromethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving membrane transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation in specific cellular compartments.
Subcellular Localization
2-Amino-4-bromo-5-(trifluoromethyl)phenol exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can accumulate in organelles such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of 2-Amino-4-bromo-5-(trifluoromethyl)phenol can significantly impact its activity and function within the cell.
属性
IUPAC Name |
2-amino-4-bromo-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKCTLMWDUGPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
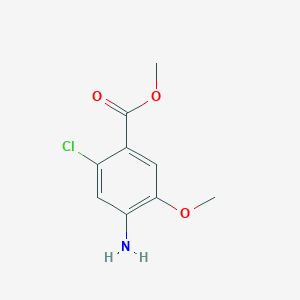
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
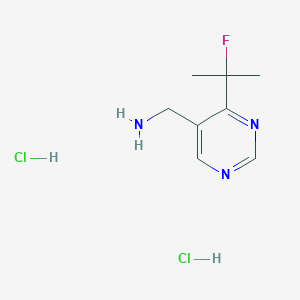
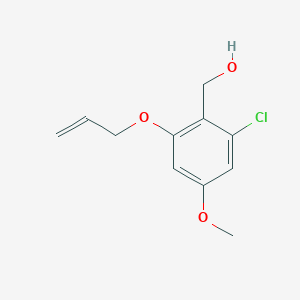
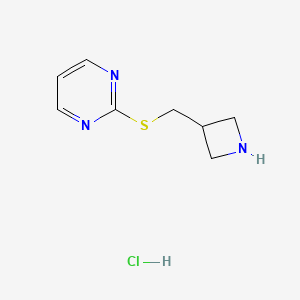
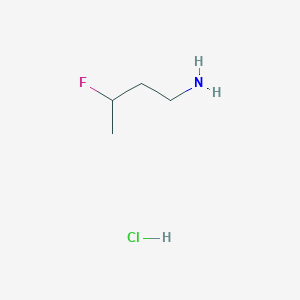
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)
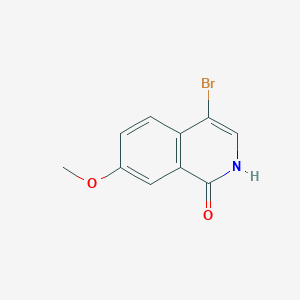


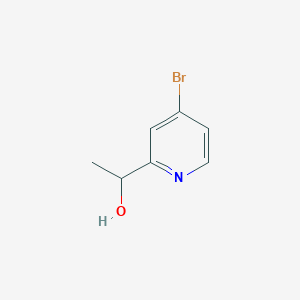
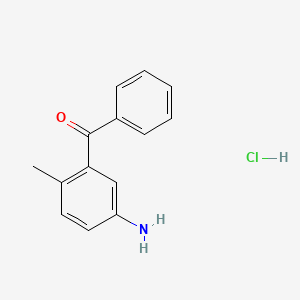
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

